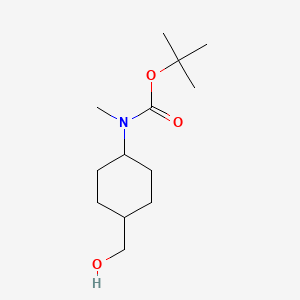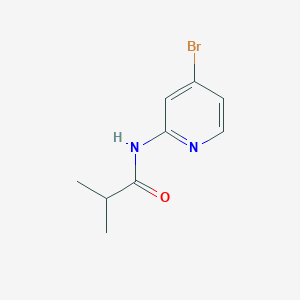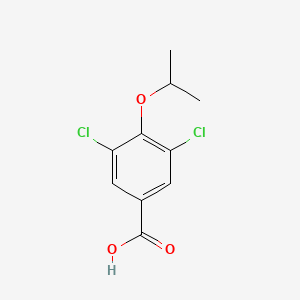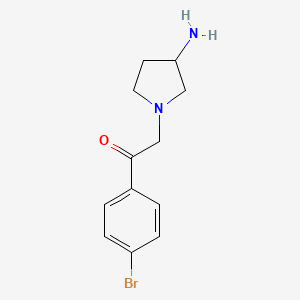
2-(3-Aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethan-1-one
Overview
Description
2-(3-Aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethan-1-one, or 2-APB, is an organic compound that has been studied for its biochemical and physiological effects. It is a small molecule that belongs to the pyrrolidine class of compounds and is composed of a nitrogen-containing heterocyclic ring with a brominated phenyl group. 2-APB is used in many scientific research applications, including cell signaling, receptor regulation, and drug development.
Scientific Research Applications
Synthesis and Chemical Transformations
Research on compounds structurally related to "2-(3-Aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethan-1-one" highlights their utility in synthetic chemistry, serving as intermediates for further chemical transformations. For instance, studies have demonstrated their role in the synthesis of complex heterocyclic compounds. These chemical transformations often involve reactions with various reagents to yield novel compounds with potential applications in materials science and pharmacology (Aghazadeh et al., 2011), (Karousis et al., 2008).
Biological Evaluation
Another key area of application involves the biological evaluation of derivatives for antimicrobial activities. By modifying the chemical structure, researchers can synthesize compounds that exhibit significant antimicrobial properties, addressing the ongoing need for new antimicrobial agents to combat resistant strains of bacteria (Sherekar et al., 2021).
Material Science and Optoelectronics
Compounds with similar frameworks have been explored for their potential applications in material science, particularly in the development of organic semiconductors and optoelectronic devices. The synthesis and characterization of these compounds can lead to materials with desirable electronic and photophysical properties, which are crucial for the development of organic light-emitting diodes (OLEDs) and other optoelectronic components (Facchetti et al., 2006).
Advanced Drug Discovery and Development
In drug discovery, derivatives of "2-(3-Aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethan-1-one" have been synthesized and evaluated for their potential as bioactive molecules. Through various chemical modifications, researchers aim to enhance the pharmacological profiles of these compounds, making them suitable candidates for further development into therapeutic agents. This includes exploring their interactions with biological targets, assessing their efficacy, and determining their safety profiles for potential use in various therapeutic applications (Yu et al., 1992).
properties
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O/c13-10-3-1-9(2-4-10)12(16)8-15-6-5-11(14)7-15/h1-4,11H,5-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTCJZGNOEDJWLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(=O)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Aminopyrrolidin-1-yl)-1-(4-bromophenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



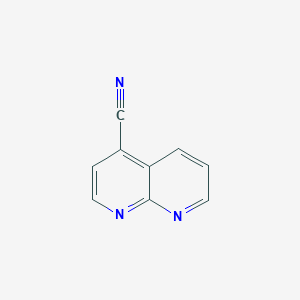
![Octahydropyrazino[2,1-c][1,4]oxazine dihydrochloride](/img/structure/B1468357.png)
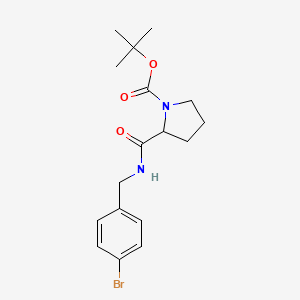

![2-(2-chlorophenyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B1468363.png)

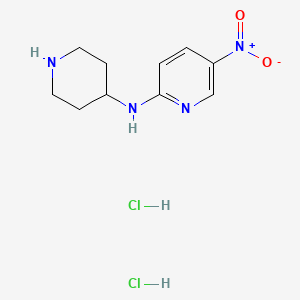
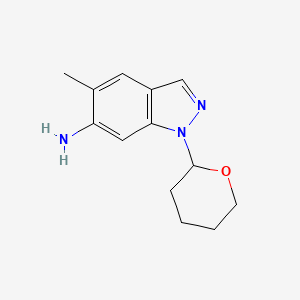
![4-[(4-Methoxybenzyl)oxy]-1h-indazol-3-amine](/img/structure/B1468371.png)
